molecular formula C46H27N11Na4O15S4 B3276378 Sirius grey GB CAS No. 6409-87-6

Sirius grey GB

Cat. No.: B3276378
CAS No.: 6409-87-6
M. Wt: 1194 g/mol
InChI Key: ZJEACTBQLPPJGK-UHFFFAOYSA-J
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Description

Sirius grey GB, also known as Direct Black 76, is a poly-azo dye widely used in the textile industry for dyeing fabrics. It is characterized by its complex chemical structure, which includes multiple azo bonds and sulfonate groups. This compound is known for its high stability and resistance to degradation, making it a challenging pollutant in wastewater treatment processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sirius grey GB involves the coupling of diazonium salts with aromatic compounds. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions often include acidic or neutral pH and controlled temperatures to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, this compound is produced through a series of batch or continuous processes. The key steps include diazotization, coupling, and purification. The use of advanced reactors and automated systems helps in maintaining consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Sirius grey GB undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sirius grey GB has several applications in scientific research:

    Chemistry: Used as a model compound for studying azo dye degradation and decolorization processes.

    Biology: Employed in studies involving microbial degradation and bioremediation.

    Medicine: Investigated for its potential cytotoxic effects and interactions with biological molecules.

    Industry: Utilized in the development of advanced wastewater treatment technologies.

Mechanism of Action

The mechanism of action of Sirius grey GB primarily involves its interaction with biological and chemical systems. The compound’s multiple azo bonds and sulfonate groups allow it to form strong interactions with various substrates. In biological systems, it can be metabolized by specific enzymes, leading to the breakdown of its complex structure. The molecular targets and pathways involved include oxidative and reductive enzymes that facilitate the degradation of the dye .

Comparison with Similar Compounds

Similar Compounds

  • Direct Black 22
  • Direct Black 38
  • Direct Black 19

Comparison

Sirius grey GB stands out due to its higher stability and resistance to degradation compared to other similar compounds. Its unique structure, with multiple azo bonds and sulfonate groups, makes it more challenging to treat in wastewater processes. this also makes it an excellent model compound for studying advanced treatment methods .

Properties

IUPAC Name

tetrasodium;3-[2-[4-[[4-[[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H31N11O15S4.4Na/c47-32-21-33(48)41(57(59)60)22-40(32)56-54-38-16-17-43(75(67,68)69)29-10-11-39(46(58)45(29)38)55-53-37-15-14-36(27-9-8-24(20-30(27)37)73(61,62)63)52-51-35-13-12-34(25-4-1-2-5-26(25)35)50-49-23-18-31-28(44(19-23)76(70,71)72)6-3-7-42(31)74(64,65)66;;;;/h1-22,49H,47-48H2,(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEACTBQLPPJGK-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=NN=C3C=CC(=NN=C4C=CC5=C(C=CC(=C5C4=O)N=NC6=CC(=C(C=C6N)N)[N+](=O)[O-])S(=O)(=O)[O-])C7=C3C=CC(=C7)S(=O)(=O)[O-])C=CC(=NNC8=CC9=C(C=CC=C9S(=O)(=O)[O-])C(=C8)S(=O)(=O)[O-])C2=C1.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H27N11Na4O15S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1194.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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